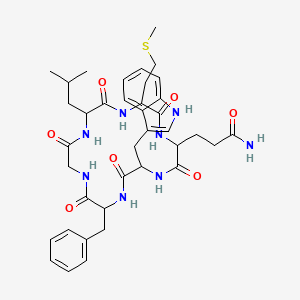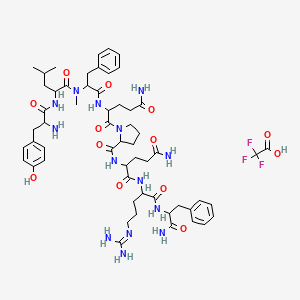![molecular formula C21H36O4Si B12109262 propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is a complex organic compound that features a cyclopentenone ring, a heptenoate chain, and a tert-butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate typically involves multiple steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction, followed by oxidation.
Introduction of the Heptenoate Chain: The heptenoate chain can be introduced via a Wittig reaction, which forms the (E)-alkene.
Attachment of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is often introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenone ring.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions, such as treatment with fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Tetrabutylammonium fluoride is often used to remove the tert-butyl(dimethyl)silyl group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: The removal of the tert-butyl(dimethyl)silyl group yields a free hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate involves its interaction with specific molecular targets. The cyclopentenone ring can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl group but differ in the rest of the structure.
Cyclopentenone derivatives: Compounds with similar cyclopentenone rings but different substituents.
Heptenoate esters: Compounds with similar heptenoate chains but different functional groups.
Uniqueness
Propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the tert-butyl(dimethyl)silyl group provides stability and protection, while the cyclopentenone ring and heptenoate chain offer sites for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C21H36O4Si |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C21H36O4Si/c1-16(2)24-20(23)13-11-9-8-10-12-17-14-18(15-19(17)22)25-26(6,7)21(3,4)5/h8,10,14,16,18H,9,11-13,15H2,1-7H3/b10-8+ |
InChI-Schlüssel |
SECORWWIPDMVOT-CSKARUKUSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C/CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


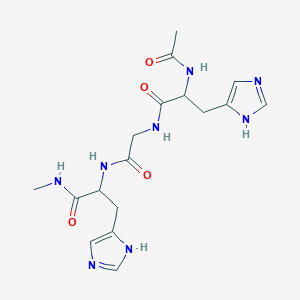



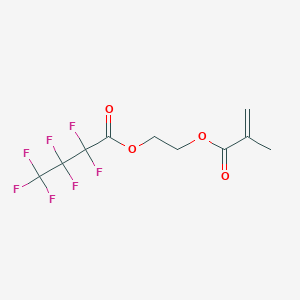
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

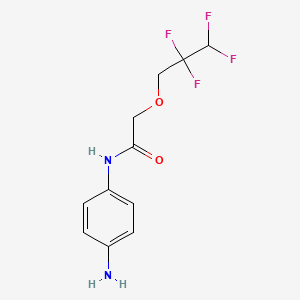


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
